3'-Fluoro-3-iodo-4'-methylbenzophenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3’-Fluoro-3-iodo-4’-methylbenzophenone is a chemical compound that belongs to the family of aromatic ketones. It has a molecular weight of 340.14 . The IUPAC name for this compound is (3-fluoro-4-methylphenyl)(3-iodophenyl)methanone .
Molecular Structure Analysis
The molecular formula of 3’-Fluoro-3-iodo-4’-methylbenzophenone is C14H10FIO . The InChI code for this compound is 1S/C14H10FIO/c1-9-5-6-11(8-13(9)15)14(17)10-3-2-4-12(16)7-10/h2-8H,1H3 .Physical And Chemical Properties Analysis
The physical and chemical properties of 3’-Fluoro-3-iodo-4’-methylbenzophenone include a molecular weight of 340.14 and a predicted boiling point of 411.0±40.0 °C . The compound also has a predicted density of 1.618±0.06 g/cm3 .Scientific Research Applications
Applications in Sensing and Imaging
Fluorescent Sensing and Bio-imaging
3'-Fluoro-3-iodo-4'-methylbenzophenone derivatives have been utilized in the development of sensitive, selective fluorescent sensors. For instance, a fluorogenic chemosensor was synthesized for the selective detection of Al3+ ions in living cells, showing potential in bio-imaging applications (Ye et al., 2014).
Applications in Material Science
High-Performance Polymers
The molecule has been involved in the synthesis of high-performance polymers like poly(phthalazinone ether)s, which are notable for their excellent solubility and thermal properties, suggesting applications in engineering plastics and membrane materials (Xiao et al., 2003).
Applications in Organic Synthesis
Novel Organic Compound Synthesis
Studies have explored the formation of iodobenzene derivatives from related compounds through iodine-induced intramolecular cyclization, reflecting the molecule's role in synthesizing novel organic compounds (Matsumoto et al., 2008).
Polyvalent Iodine Chemistry
The molecule is associated with the field of polyvalent iodine chemistry, which has seen extensive research due to the useful oxidizing properties and environmentally benign nature of polyvalent organic iodine reagents. These compounds are used in various selective oxidative transformations of complex organic molecules (Zhdankin & Stang, 2008).
properties
IUPAC Name |
(3-fluoro-4-methylphenyl)-(3-iodophenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10FIO/c1-9-5-6-11(8-13(9)15)14(17)10-3-2-4-12(16)7-10/h2-8H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZNVKAJXBDINHX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)C2=CC(=CC=C2)I)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10FIO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201239775 |
Source
|
Record name | (3-Fluoro-4-methylphenyl)(3-iodophenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201239775 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
951886-30-9 |
Source
|
Record name | (3-Fluoro-4-methylphenyl)(3-iodophenyl)methanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=951886-30-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (3-Fluoro-4-methylphenyl)(3-iodophenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201239775 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.